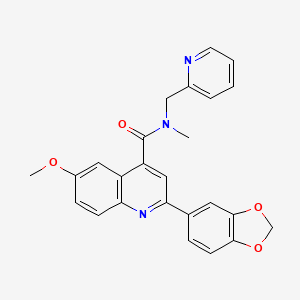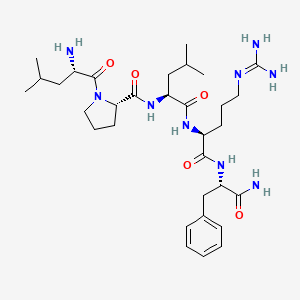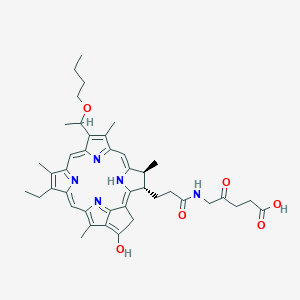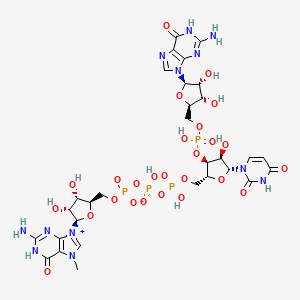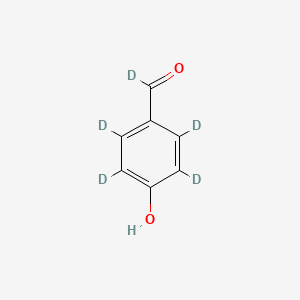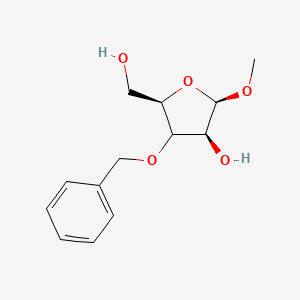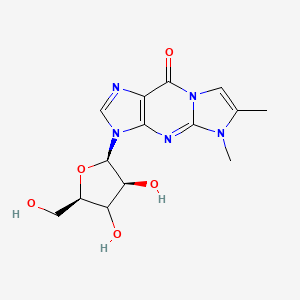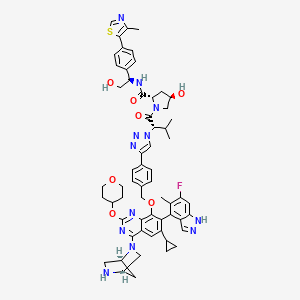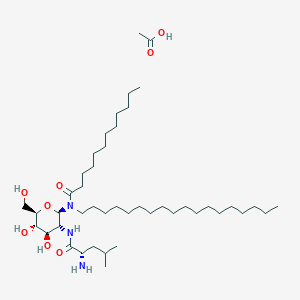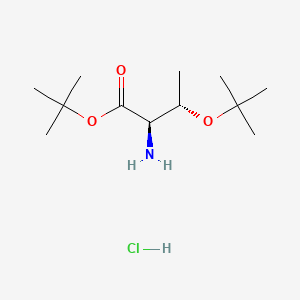
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride: is a chemical compound that belongs to the class of tert-butyl esters. It is a derivative of D-threonine, an amino acid, and is often used in organic synthesis and peptide chemistry. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride typically involves the protection of the hydroxyl group of D-threonine with a tert-butyl group. This can be achieved through the reaction of D-threonine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl groups can be substituted under specific conditions, such as treatment with strong acids or bases.
Common Reagents and Conditions:
Oxidation: TBHP, copper catalysts, manganese catalysts.
Reduction: LiAlH4, NaBH4.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is used in peptide synthesis, particularly in the preparation of glycopeptides and lipopeptides. It serves as a protected amino acid in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions .
Biology: In biological research, the compound is used to study protein-ligand interactions and enzyme mechanisms. Its protected form allows for selective deprotection and functionalization in complex biological systems.
Medicine: The compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a valuable intermediate in the synthesis of bioactive peptides.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of chiral polymers and enantioselective catalysts .
Mecanismo De Acción
The mechanism of action of tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. This selective deprotection is often catalyzed by acids or bases, leading to the formation of the desired peptide or functionalized product .
Comparación Con Compuestos Similares
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine): Used in peptide synthesis and as a Diels-Alder dienophile.
O-tert-Butyl-L-serine tert-butyl ester hydrochloride: Used in the synthesis of glycopeptides and lipopeptides.
tert-Butyl hypochlorite: Used in chlorination reactions.
Uniqueness: tert-Butyl O-(tert-butyl)-D-threoninate hydrochloride is unique due to its dual tert-butyl protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection is particularly advantageous in complex peptide synthesis, where selective deprotection is crucial for obtaining high yields of the desired product.
Propiedades
Fórmula molecular |
C12H26ClNO3 |
|---|---|
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
tert-butyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m0./s1 |
Clave InChI |
OCOUBFTWQQJBIH-OULXEKPRSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
SMILES canónico |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


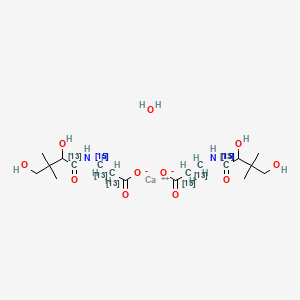

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
